1-Boc-4-ethynyl-1H-imidazole
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Overview
Description
1-Boc-4-ethynyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethynyl group at the fourth position of the imidazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-ethynyl-1H-imidazole typically involves the following steps:
Protection of Imidazole: The imidazole ring is first protected by introducing a Boc group. This is usually achieved by reacting imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Ethynyl Group: The ethynyl group is introduced at the fourth position of the imidazole ring through a Sonogashira coupling reaction. This involves the reaction of the Boc-protected imidazole with an ethynyl halide (e.g., ethynyl bromide) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The Boc group can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free imidazole derivative.
Scientific Research Applications
1-Boc-4-ethynyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of functional materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Boc-4-ethynyl-1H-imidazole is primarily related to its ability to interact with biological targets through its imidazole ring and ethynyl group. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the ethynyl group can participate in π-π interactions and covalent bonding. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1-Boc-4-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of an ethynyl group.
1-Boc-4-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethynyl group.
1-Boc-4-vinyl-1H-imidazole: Similar structure but with a vinyl group instead of an ethynyl group.
Uniqueness: 1-Boc-4-ethynyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities compared to other substituted imidazoles. This makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
tert-butyl 4-ethynylimidazole-1-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-5-8-6-12(7-11-8)9(13)14-10(2,3)4/h1,6-7H,2-4H3 |
InChI Key |
WYPLVOIHZOIMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C |
Origin of Product |
United States |
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